![molecular formula C21H22N2O5 B2452830 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide CAS No. 954676-45-0](/img/structure/B2452830.png)
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide” is a complex organic molecule. It contains a benzodioxole group, an oxazolidinone group, and a phenylbutanamide group . The benzodioxole group is a fused ring system that is often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups . The benzodioxole group is a fused ring system, while the oxazolidinone group is a five-membered ring containing an oxygen and a nitrogen . The phenylbutanamide group is a linear chain with a phenyl ring at one end .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Anticancer Applications
Compounds structurally related to "N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide" have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a study by Küçükgüzel et al. (2013) developed novel derivatives that showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. This suggests a promising therapeutic potential for these compounds in treating various conditions without the associated side effects commonly observed with other medications (Ş. Küçükgüzel et al., 2013).
Neuroprotective and Anticonvulsant Effects
Another significant area of application is in the development of anticonvulsant and neuroprotective agents. Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives, one of which showed promising results as an effective anticonvulsant with potential neuroprotective effects by lowering the levels of MDA and LDH, indicating its utility in searching for safer and more effective anticonvulsants (M. Z. Hassan, S. Khan, M. Amir, 2012).
Antidiabetic Agents
In the search for new antidiabetic agents, Nomura et al. (1999) identified 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as structurally novel antihyperglycemic agents, with one compound identified as a candidate drug for treating diabetes mellitus. This highlights the potential for derivatives of "N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide" in the development of new antidiabetic medications (M. Nomura et al., 1999).
Antimicrobial Activity
The antimicrobial potential of related compounds has also been explored. Patel and Shaikh (2010) prepared derivatives that exhibited significant antimicrobial activity against various bacteria and fungal species, comparing favorably with standard drugs. This suggests the utility of "N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide" derivatives in developing new antimicrobial agents (N. Patel, Faiyazalam M. Shaikh, 2010).
Matrix Metalloproteinase (MMP) Inhibitors
In the context of tissue damage prevention, Incerti et al. (2018) designed and synthesized derivatives combining benzisothiazole and 4-thiazolidinone frameworks to affect the inflammatory/oxidative process, including inhibition of MMPs. One derivative demonstrated the ability to inhibit MMP-9 at nanomolar levels, highlighting its potential as an anti-inflammatory or wound healing agent (M. Incerti et al., 2018).
Propiedades
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-20(8-4-7-15-5-2-1-3-6-15)22-12-17-13-23(21(25)28-17)16-9-10-18-19(11-16)27-14-26-18/h1-3,5-6,9-11,17H,4,7-8,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYISTMCHAMMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

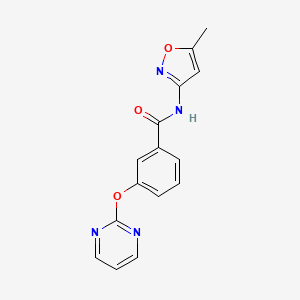
![2-{imidazo[1,2-a]pyridin-2-yl}-1H-imidazole](/img/structure/B2452749.png)
![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)
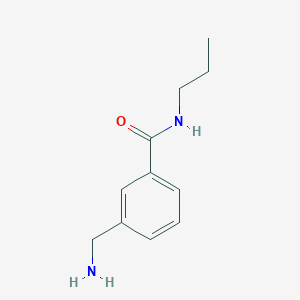
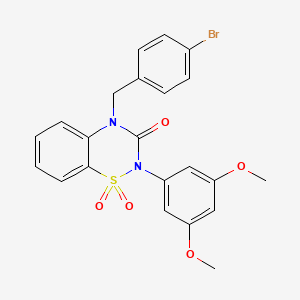
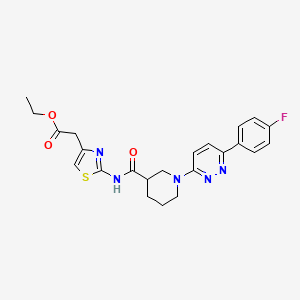
![2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2452760.png)
![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)
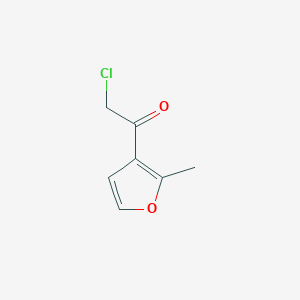
![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)
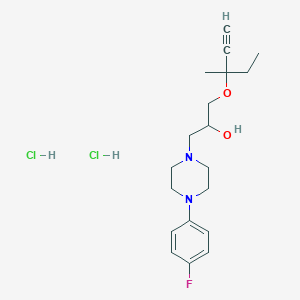
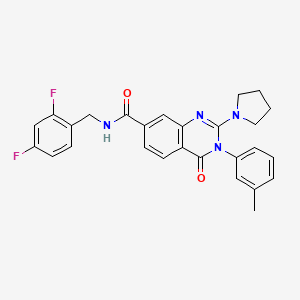
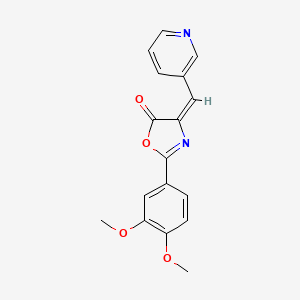
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)